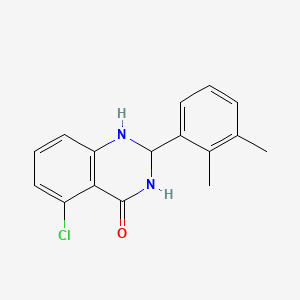

Pbrm1-BD2-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15ClN2O |

|---|---|

Molecular Weight |

286.75 g/mol |

IUPAC Name |

5-chloro-2-(2,3-dimethylphenyl)-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C16H15ClN2O/c1-9-5-3-6-11(10(9)2)15-18-13-8-4-7-12(17)14(13)16(20)19-15/h3-8,15,18H,1-2H3,(H,19,20) |

InChI Key |

VQRNXAWCBAQDHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2)C |

Origin of Product |

United States |

Foundational & Exploratory

PBRM1-BD2-IN-6 Mechanism of Action in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant factor in the progression of prostate cancer, where it paradoxically acts as a tumor promoter. The second bromodomain of PBRM1 (PBRM1-BD2) is crucial for its chromatin-targeting function, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of PBRM1-BD2-IN-6, a potent and selective inhibitor of PBRM1-BD2, in the context of prostate cancer. We will detail its biochemical and cellular activities, delineate the signaling pathways it modulates, and provide comprehensive experimental protocols for its characterization.

Introduction to PBRM1 in Prostate Cancer

PBRM1 is a subunit of the Polybromo-associated BRG1/BRM-associated factor (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1][2] While PBRM1 is often considered a tumor suppressor in some cancers like clear cell renal cell carcinoma, it exhibits a contrasting oncogenic role in prostate cancer.[1][3] Increased expression of PBRM1 in prostate cancer correlates with higher Gleason scores and more aggressive disease.[1] Its function in prostate cancer is linked to the regulation of genes involved in key cancer-promoting processes, including the epithelial-mesenchymal transition (EMT).[1][4]

PBRM1 contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails. This interaction is critical for tethering the PBAF complex to specific chromatin regions to modulate gene expression.[4][5] The second bromodomain, PBRM1-BD2, has been identified as a key driver of PBRM1's chromatin association and function.[4][5] Therefore, inhibiting the activity of PBRM1-BD2 presents a promising strategy to counteract the pro-tumorigenic functions of PBRM1 in prostate cancer.

This compound: A Selective Inhibitor

This compound is a small molecule inhibitor designed to selectively target the acetyl-lysine binding pocket of PBRM1's second bromodomain.[4] By competitively binding to this pocket, this compound displaces the PBAF complex from its target chromatin sites, thereby altering the expression of PBRM1-dependent genes.

Quantitative Data

The inhibitory activity of this compound and related compounds has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Compound | Assay | Target | IC50 (µM) | Reference |

| This compound | AlphaScreen | PBRM1-BD2 | 0.22 ± 0.02 | [4] |

| This compound related compound (Cpd 24) | AlphaScreen | PBRM1-BD2 | 0.43 ± 0.04 | [4] |

| This compound related compound (Cpd 26) | AlphaScreen | PBRM1-BD2 | 0.29 ± 0.05 | [4] |

| Unselective Compound 7 | AlphaScreen | PBRM1-BD2 | 0.2 ± 0.02 | [4] |

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | This compound | 0.66 | |

| PC3 | Prostate Cancer | This compound | 0.77 | |

| HEK293T | Embryonic Kidney | This compound | 0.32 |

| Compound | Assay | Target | Kd (µM) | Reference |

| This compound related compound (Cpd 11) | ITC | PBRM1-BD2 | 9.3 | [4] |

| This compound related compound (Cpd 16) | ITC | PBRM1-BD2 | 1.5 ± 0.9 | [4] |

| Unselective Compound 7 | ITC | PBRM1-BD2 | 0.7 | [4] |

Mechanism of Action: Signaling Pathways

The primary mechanism of action of this compound is the disruption of PBRM1-mediated gene regulation. In prostate cancer, PBRM1, as part of the PBAF complex, binds to acetylated histones at the promoter and enhancer regions of target genes, leading to chromatin remodeling and subsequent transcriptional activation of genes that promote a malignant phenotype.

PBRM1-Mediated Chromatin Remodeling and Gene Expression

The binding of the PBAF complex to chromatin alters the nucleosome structure, making the DNA more accessible to transcription factors. This process is fundamental to the regulation of gene expression. This compound, by blocking the interaction of PBRM1-BD2 with acetylated histones, prevents the recruitment of the PBAF complex to its target genes.

Regulation of Epithelial-Mesenchymal Transition (EMT)

A key consequence of PBRM1 activity in prostate cancer is the promotion of EMT, a cellular program that enhances cell migration, invasion, and resistance to therapy.[1][6][7][8][9] Studies have shown that knockdown of PBRM1 in prostate cancer cells leads to a decrease in the expression of mesenchymal markers such as N-Cadherin and an increase in epithelial markers.[1] PBRM1 has also been shown to promote the expression of TGF-β, a potent inducer of EMT.[1][10][11][12][13] By inhibiting PBRM1, this compound is expected to reverse these EMT-associated gene expression changes, thereby reducing the metastatic potential of prostate cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC3)

-

Complete culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

AlphaScreen Assay

This bead-based proximity assay is used to measure the binding of PBRM1-BD2 to an acetylated histone peptide and the inhibitory effect of this compound.[4][14]

Materials:

-

His-tagged PBRM1-BD2 protein

-

Biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac)

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well microplate

Procedure:

-

Prepare a solution of His-tagged PBRM1-BD2 (e.g., 20 nM final concentration) and biotinylated H3K14ac peptide (e.g., 20 nM final concentration) in assay buffer.

-

Add serial dilutions of this compound to the wells of a 384-well plate.

-

Add the PBRM1-BD2/H3K14ac peptide mixture to the wells.

-

Incubate for 30 minutes at room temperature.

-

Add a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (e.g., 10 µg/mL final concentration each) to all wells.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

The signal will decrease in the presence of an effective inhibitor. Calculate the IC50 value from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[4]

Materials:

-

Purified PBRM1-BD2 protein

-

This compound

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal Titration Calorimeter

Procedure:

-

Dialyze the purified PBRM1-BD2 protein and dissolve the this compound inhibitor in the same ITC buffer to minimize heat of dilution effects.

-

Load the PBRM1-BD2 protein (e.g., 10-50 µM) into the sample cell of the calorimeter.

-

Load the this compound inhibitor (e.g., 100-500 µM) into the injection syringe.

-

Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the data to a suitable binding model to determine the Kd, n, and other thermodynamic parameters.

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding, which indicates stabilization of the protein.[4][15][16][17]

Materials:

-

Purified PBRM1-BD2 protein

-

This compound

-

SYPRO Orange dye

-

DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

-

Real-time PCR instrument

Procedure:

-

Prepare a master mix containing PBRM1-BD2 protein (e.g., 2 µM) and SYPRO Orange dye (e.g., 5x final concentration) in DSF buffer.

-

Dispense the master mix into the wells of a 96- or 384-well PCR plate.

-

Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument and perform a thermal melt from 25°C to 95°C, monitoring the fluorescence of SYPRO Orange.

-

The melting temperature (Tm) is the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of the inhibitor indicates binding and stabilization.

Conclusion

This compound represents a promising therapeutic agent for the treatment of prostate cancer by selectively targeting the pro-tumorigenic functions of PBRM1. Its mechanism of action involves the direct inhibition of PBRM1-BD2's interaction with acetylated histones, leading to the disruption of PBAF-mediated chromatin remodeling and the subsequent alteration of gene expression programs that drive prostate cancer progression, notably the epithelial-mesenchymal transition. The experimental protocols detailed in this guide provide a robust framework for the further characterization and development of PBRM1-BD2 inhibitors as a novel class of prostate cancer therapeutics. Further research, including comprehensive transcriptomic and proteomic analyses, will continue to elucidate the full spectrum of this compound's effects and its potential for clinical application.

References

- 1. New Insights into the Role of Polybromo-1 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epithelial-Mesenchymal Transition Signaling and Prostate Cancer Stem Cells: Emerging Biomarkers and Opportunities for Precision Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Epithelial mesenchymal transition (EMT) in prostate growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epithelial–Mesenchymal Transition Signaling and Prostate Cancer Stem Cells: Emerging Biomarkers and Opportunities for Precision Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms navigating the TGF-β pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MicroRNAs and Natural Compounds Mediated Regulation of TGF Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The TGF-β Signaling Regulator PMEPA1 Suppresses Prostate Cancer Metastases to Bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The TGF-β Signaling Regulator PMEPA1 Suppresses Prostate Cancer Metastases to Bone [scholarworks.indianapolis.iu.edu]

- 14. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

PBRM1 bromodomain function in chromatin remodeling

An In-depth Technical Guide on the Core Function of PBRM1 Bromodomains in Chromatin Remodeling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Polybromo-1 (PBRM1), also known as BAF180, is a critical subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex.[1][2][3] Unique among human proteins, PBRM1 contains six tandem bromodomains (BDs), specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][4] This multivalent binding capacity positions PBRM1 as the primary nucleosome recognition subunit of the PBAF complex, guiding its enzymatic activity to specific genomic loci.[1] Mutations in PBRM1 are frequently observed in various cancers, most notably in approximately 40% of clear cell renal cell carcinomas (ccRCC), highlighting its significance in maintaining genomic integrity and regulating gene expression.[1][2][5] This guide provides a detailed examination of the PBRM1 bromodomains, their function in chromatin remodeling, their role in disease, and the experimental methodologies used for their study.

The PBRM1 Bromodomains: Structure and Core Function

PBRM1 is a defining component of the PBAF complex, one of the three main mammalian SWI/SNF chromatin remodeling complexes.[2][6] Its structure includes not only the six bromodomains but also two bromo-adjacent homology (BAH) domains and a high mobility group (HMG) DNA-binding domain.[2][7] However, the tandem array of six bromodomains is its most distinctive feature, enabling a nuanced and cooperative interaction with chromatin.

Bromodomains as "Readers" of Acetyl-Lysine

Bromodomains are evolutionarily conserved protein interaction modules that function as "readers" of post-translational modifications, specifically recognizing ε-N-acetylated lysine residues.[1][3] This interaction is mediated by a hydrophobic pocket formed by a four-helix bundle within the bromodomain structure.[1] By binding to acetylated histones, PBRM1 tethers the entire PBAF complex to specific sites on chromatin, which are often associated with active transcription.[1][2]

Binding Specificity and Cooperative Action

While PBRM1 has six bromodomains, they do not contribute equally to chromatin binding. Research has identified a hierarchy and cooperative effect among them:

-

Primary Binding Domains: Bromodomain 2 (BD2) and Bromodomain 4 (BD4) are the principal mediators of interaction with acetylated histones.[1][8][9] BD2 shows a strong and specific preference for histone H3 acetylated at lysine 14 (H3K14ac).[2][10][11]

-

Collaborative Binding: The bromodomains work in concert to achieve high-affinity binding. Studies have shown that BD2, BD4, and BD5 collaborate to create a stable interaction with H3K14ac, which is critical for tethering PBRM1 to chromatin.[10][11] Neighboring domains can modulate these interactions; for instance, BD1 and BD5 enhance the binding mediated by BD2 and BD4, respectively, while BD3 may have an attenuating effect.[8]

-

Non-Canonical Interactions: Beyond histones, PBRM1 bromodomains engage with other molecules. BD2 and BD4 have been shown to selectively bind double-stranded RNA, an interaction that enhances their association with H3K14ac peptides.[7][12] Furthermore, BD4 can act as a reader for acetylated non-histone proteins, such as p53 acetylated at lysine 382 (p53 K382Ac), thereby linking the PBAF complex to p53-mediated transcriptional regulation and tumor suppression.[13]

PBRM1's Role in Chromatin Remodeling and Gene Regulation

The primary function of the PBRM1 bromodomains is to guide the PBAF complex to specific genomic locations. Once recruited, the ATPase subunit of the complex (SMARCA4/BRG1) utilizes the energy from ATP hydrolysis to remodel nucleosomes. This remodeling can involve sliding, evicting, or altering the composition of nucleosomes, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins.[3]

Loss of PBRM1 function disrupts this targeting mechanism. In PBRM1-deficient cells, the remaining PBAF complex can be mislocalized to aberrant genomic loci, such as distal enhancers.[14] This retargeting can lead to the inappropriate activation of pro-tumorigenic signaling pathways, including the NF-κB pathway in the context of ccRCC.[14] PBRM1 also plays a crucial role in maintaining the integrity of centromeres and pericentromeres, and its absence can lead to centromere fragility and genomic instability.[15][16][17]

PBRM1 in Disease and as a Drug Development Target

The high frequency of inactivating mutations in PBRM1, particularly in ccRCC, underscores its role as a critical tumor suppressor.[2][18] However, the role of PBRM1 is context-dependent. In some malignancies, such as prostate cancer, PBRM1 may function as a tumor promoter, contributing to migratory and immunosuppressive phenotypes.[19][20][21]

This dual role makes PBRM1 a compelling, albeit complex, therapeutic target. The development of small molecule inhibitors that specifically target the PBRM1 bromodomains is an active area of research.[3] The therapeutic rationale is to disrupt the aberrant chromatin targeting of the PBAF complex in cancer cells. Selective chemical probes are crucial for elucidating the precise contributions of PBRM1 to cancer pathogenesis and for exploring its potential in combination with other therapies, such as immunotherapy.[19][20]

Quantitative Data Summary

The development of selective PBRM1 inhibitors requires robust quantitative assessment of their binding affinity and selectivity. Isothermal titration calorimetry (ITC) is a standard method for determining the dissociation constant (Kd) of these interactions.

Table 1: Binding Affinities (Kd) of Selected Inhibitors for PBRM1 Bromodomains

| Compound | Target Bromodomain | Kd (μM) | Selectivity Notes | Reference |

|---|---|---|---|---|

| Compound 7 | PBRM1-BD2 | 0.7 | Also binds PBRM1-BD5 (0.35 μM) and SMARCA4 (5.0 μM). | [19] |

| Compound 8 | PBRM1-BD2 | 6.9 | More selective; also binds PBRM1-BD5 (3.3 μM) with no detectable binding to SMARCA4. | [19] |

| Compound 11 | PBRM1-BD2 | 9.3 | Also binds PBRM1-BD5 (10.1 μM) and SMARCA4 (69 μM). | [19] |

| Fragment Hit | PBRM1-BD2 | 45 | Initial hit from fragment screening with weaker affinity. |[19][20] |

Data synthesized from studies focused on developing selective PBRM1 chemical probes.

Key Experimental Protocols

Studying the function of PBRM1 bromodomains involves a variety of biochemical and genomic techniques. Below are detailed methodologies for three key experimental approaches.

Bromodomain-Histone Peptide Binding Assay (AlphaScreen)

This protocol describes a competitive binding assay to quantify the interaction between a PBRM1 bromodomain and an acetylated histone peptide, and to measure the inhibitory potential of small molecules.[19][22]

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) uses donor and acceptor beads that generate a signal when brought into close proximity. A His-tagged bromodomain is captured by a Nickel Chelate acceptor bead, and a biotinylated acetylated histone peptide is captured by a Streptavidin donor bead. Their interaction produces a signal, which is diminished in the presence of a competing inhibitor.[22]

Methodology:

-

Reagent Preparation:

-

Dilute His-tagged PBRM1 bromodomain protein (e.g., PBRM1-BD2), biotinylated histone peptide (e.g., Biotin-H3K14ac), and test compounds to their working concentrations in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5).

-

-

Plate Setup:

-

In a 384-well microplate, add the test compound at various concentrations. Include DMSO-only wells as a negative control (100% binding) and a known potent inhibitor as a positive control.

-

-

Binding Reaction:

-

Add the His-tagged bromodomain protein and the biotinylated peptide to each well.

-

Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

-

Bead Addition:

-

In a low-light environment, add a mixture of Streptavidin-coated donor beads and Nickel Chelate-coated acceptor beads to each well.

-

-

Signal Detection:

-

Incubate the plate in the dark at room temperature for an additional 60 minutes to allow the beads to bind to the protein-peptide complexes.

-

Read the plate using an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

Normalize the data to the DMSO and positive controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is a powerful method for mapping genome-wide chromatin accessibility.[23] It uses a hyperactive Tn5 transposase to preferentially fragment and tag open chromatin regions with sequencing adapters.[24]

Methodology:

-

Cell Preparation & Lysis:

-

Harvest 50,000 to 100,000 cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a cold lysis buffer (e.g., containing NP-40 or IGEPAL CA-630) to lyse the plasma membrane while keeping the nuclear membrane intact.

-

Immediately centrifuge at low speed to pellet the nuclei.

-

-

Transposition (Tagmentation):

-

Resuspend the isolated nuclei in the transposition reaction buffer containing the hyperactive Tn5 transposase.

-

Incubate the reaction at 37°C for 30 minutes. The Tn5 transposase will simultaneously cut DNA in accessible regions and ligate sequencing adapters to the ends.

-

-

DNA Purification:

-

Stop the reaction and purify the tagmented DNA using a column-based purification kit (e.g., Qiagen MinElute).

-

-

Library Amplification:

-

Amplify the purified DNA using PCR with indexed primers. Use a minimal number of cycles (typically 8-12) to avoid amplification bias.

-

-

Library Purification and Quality Control:

-

Purify the amplified library, typically using AMPure XP beads, to remove primers and small fragments.

-

Assess the quality and concentration of the library using a Bioanalyzer and qPCR. A successful ATAC-seq library will show a characteristic nucleosome phasing pattern.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries using a next-generation sequencing platform (e.g., Illumina).

-

Align the reads to a reference genome. Call peaks of read enrichment, which correspond to regions of open chromatin. Downstream analysis can include identifying transcription factor footprints and differential accessibility between conditions.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a specific protein, such as PBRM1.

Methodology:

-

Cross-linking:

-

Treat living cells with formaldehyde to cross-link proteins to DNA, preserving in vivo interactions. Quench the reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-600 bp, typically using sonication or enzymatic digestion (e.g., MNase).

-

-

Immunoprecipitation (IP):

-

Incubate the sheared chromatin overnight with an antibody specific to the target protein (e.g., anti-PBRM1). An IgG control IP should be run in parallel.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elute the complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the ChIP DNA.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA by performing end-repair, A-tailing, and adapter ligation.

-

Amplify the library via PCR.

-

Sequence the library on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align sequenced reads to a reference genome.

-

Use a peak-calling algorithm to identify regions of significant enrichment in the PBRM1 IP sample compared to the input or IgG control.

-

Conclusion

The six bromodomains of PBRM1 are central to its function as the targeting subunit of the PBAF chromatin remodeling complex. Through specific and cooperative interactions with acetylated histones and other molecules, they direct the complex to precise genomic locations, playing a pivotal role in gene regulation, genome stability, and cellular homeostasis. The frequent mutation of PBRM1 in cancer has established it as a key tumor suppressor and a high-priority target for therapeutic intervention. Continued research using advanced biochemical and genomic techniques will further unravel the complexities of PBRM1 function and aid in the development of novel cancer therapies.

References

- 1. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor Suppression in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Roles of Chromatin-Remodelers and Epigenetic Modifiers in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Dissertation or Thesis | Understanding the relationship between histone acetylation and bromodomain targeting | ID: m039k929x | Carolina Digital Repository [cdr.lib.unc.edu]

- 10. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PBRM1 polybromo 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PBRM1 directs PBAF to pericentromeres and protects centromere integrity [ouci.dntb.gov.ua]

- 16. biorxiv.org [biorxiv.org]

- 17. PBRM1 directs PBAF to pericentromeres and protects centromere integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. profiles.wustl.edu [profiles.wustl.edu]

- 19. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. reactionbiology.com [reactionbiology.com]

- 23. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]

- 24. ATAC-seq - Wikipedia [en.wikipedia.org]

Discovery of Selective PBRM1 Bromodomain Inhibitors via NMR Fragment Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery of selective inhibitors for the second bromodomain of Polybromo-1 (PBRM1-BD2), a key subunit of the PBAF chromatin remodeling complex implicated in prostate cancer. The guide outlines the fragment-based drug discovery (FBDD) campaign, from the initial nuclear magnetic resonance (NMR) screen to the development of potent and selective cell-active inhibitors.

Introduction

Polybromo-1 (PBRM1) is a critical component of the PBAF (PBRM1-associated BRG1/BRM-associated factors) complex, a member of the SWI/SNF chromatin remodeling family.[1] PBRM1 is unique in that it contains six bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby tethering the PBAF complex to specific chromatin loci to regulate gene expression.[1] While often characterized as a tumor suppressor, PBRM1 has been identified as a promoter of migratory and immunosuppressive phenotypes in prostate cancer.[1][2] The second bromodomain (BD2) of PBRM1 is crucial for its chromatin binding and function.[1] This has made PBRM1-BD2 an attractive target for the development of selective chemical probes to investigate its role in cancer biology and as potential therapeutic agents.

This guide focuses on the discovery of Pbrm1-BD2-IN-6 and related compounds, which originated from a protein-detected NMR-based fragment screen. This approach successfully identified novel chemical scaffolds that were optimized into potent and selective nanomolar inhibitors of PBRM1-BD2. These inhibitors have demonstrated the ability to disrupt the interaction of PBRM1 with acetylated histones and selectively inhibit the growth of PBRM1-dependent prostate cancer cells.[1][2]

The PBAF Complex and PBRM1 Signaling

The PBAF complex is a large, multi-subunit protein assembly that utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby influencing gene expression. PBRM1 acts as a scaffolding protein within this complex, and its bromodomains are critical for targeting the complex to specific genomic regions through the recognition of acetylated histones. In prostate cancer, the aberrant function of the PBAF complex, mediated by PBRM1, is thought to contribute to disease progression. The precise downstream signaling pathways are still under investigation, but they are known to intersect with key cancer-related pathways, including the androgen receptor (AR) signaling axis.

Experimental Workflow for Inhibitor Discovery

The discovery of this compound followed a structured fragment-based drug discovery workflow. This process began with a high-throughput screen of a fragment library using NMR, followed by hit validation and characterization, and culminating in structure-guided medicinal chemistry to improve potency and selectivity.

Data Presentation

Initial Fragment Hits

A library of 1968 fragments was screened against PBRM1-BD2, resulting in the identification of 17 initial hits. The dissociation constants (Kd) for these fragments ranged from 45 µM to over 2 mM.[1] The structures and corresponding Kd values of a selection of these initial hits are presented below.

| Fragment ID | Structure | Dissociation Constant (Kd) |

| 5 | (Structure of fragment 5) | 45.3 ± 8.1 µM |

| 6 | (Structure of fragment 6) | 90.1 ± 15.2 µM |

| 7 | (Structure of fragment 7) | 120 ± 20 µM |

| 8 | (Structure of fragment 8) | 250 ± 45 µM |

| 9 | (Structure of fragment 9) | > 2 mM |

(Note: The full list of 17 fragments and their structures can be found in the supplementary information of the source publication.)

Optimized Inhibitors

Structure-activity relationship (SAR) studies on the most promising fragment hits led to the synthesis of a series of optimized inhibitors with significantly improved potency and selectivity. The binding affinities and inhibitory activities of key compounds are summarized below.

| Compound ID | Structure | PBRM1-BD2 Kd (ITC) | PBRM1-BD2 IC50 (AlphaScreen) | PBRM1-BD2 ΔTm (DSF) | SMARCA2B ΔTm (DSF) | SMARCA4 ΔTm (DSF) |

| 11 | (Structure of compound 11) | 9.3 µM | 1.0 ± 0.2 µM | +4.5 °C | +1.5 °C | +2.0 °C |

| 15 | (Structure of compound 15) | 0.08 µM | 0.2 ± 0.03 µM | +8.9 °C | No Shift | No Shift |

| 16 (this compound) | (Structure of compound 16) | 0.05 µM | 0.2 ± 0.02 µM | +9.5 °C | No Shift | No Shift |

Experimental Protocols

Protein-Detected NMR Fragment Screening

-

Protein Preparation: Uniformly ¹⁵N-labeled PBRM1-BD2 was expressed in E. coli and purified.

-

NMR Sample Preparation: NMR samples contained 50 µM ¹⁵N-PBRM1-BD2 in a buffer of 100 mM Na₂HPO₄, 100 mM NaCl, pH 6.5, with 8% D₂O and 3% d₆-DMSO.

-

Fragment Library Screening: A library of 1968 fragments was screened in mixtures of 12 fragments per sample at a concentration of 200 µM per fragment.

-

NMR Data Acquisition: 2D ¹H-¹⁵N SOFAST-HMQC spectra were acquired at 25 °C on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe.

-

Hit Identification: Hits were identified by observing chemical shift perturbations (CSPs) in the protein's NMR spectrum upon fragment binding. Positive mixtures were deconvoluted to identify the active fragment.

-

Kd Determination: Dissociation constants for the initial hits were determined by titrating increasing concentrations of the fragment into a sample of ¹⁵N-PBRM1-BD2 and monitoring the CSPs.

AlphaScreen Assay

-

Principle: This is a bead-based proximity assay used to measure the inhibition of PBRM1-BD2 binding to an acetylated histone peptide.

-

Reagents: Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide, GST-tagged PBRM1-BD2, streptavidin-coated donor beads, and anti-GST acceptor beads.

-

Procedure:

-

In a 384-well plate, the test compound was incubated with 0.2 µM GST-PBRM1-BD2.

-

Biotinylated H4K16ac peptide was added, followed by the addition of anti-GST acceptor beads.

-

After incubation, streptavidin-coated donor beads were added.

-

The plate was incubated in the dark and then read on an EnVision plate reader.

-

-

Data Analysis: IC50 values were calculated from the dose-response curves of the compounds.

Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Procedure:

-

The sample cell of a MicroCal PEAQ-ITC was filled with the PBRM1-BD2 protein (typically 10-20 µM).

-

The injection syringe was filled with the inhibitor (typically 100-200 µM).

-

The inhibitor was titrated into the protein solution in a series of small injections at a constant temperature (25 °C).

-

-

Data Analysis: The resulting thermogram was integrated and fit to a one-site binding model to determine the thermodynamic parameters.

Differential Scanning Fluorimetry (DSF)

-

Principle: DSF measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A stabilizing ligand will result in an increase in the Tm.

-

Procedure:

-

A solution containing PBRM1-BD2 (2 µM), SYPRO Orange dye, and the test compound (50 µM) was prepared in a 96-well PCR plate.

-

The fluorescence was monitored as the temperature was increased from 25 °C to 95 °C in a real-time PCR instrument.

-

-

Data Analysis: The melting temperature (Tm) was determined from the midpoint of the unfolding transition. The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the protein alone from the Tm in the presence of the compound.

Conclusion

The discovery of this compound and its analogues demonstrates the power of NMR-based fragment screening in identifying novel chemical matter for challenging targets like bromodomains. The subsequent hit-to-lead optimization, guided by a suite of biophysical assays, successfully yielded potent and selective inhibitors of PBRM1-BD2. These compounds serve as valuable chemical probes for elucidating the biological functions of PBRM1 in prostate cancer and represent promising starting points for the development of novel therapeutics.

References

The Role of PBRM1 in Clear Cell Renal Cell Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polybromo-1 (PBRM1), a key component of the Polybromo-associated BRG1/BRM-associated factor (PBAF) chromatin remodeling complex, is the second most frequently mutated gene in clear cell renal cell carcinoma (ccRCC), following von Hippel-Lindau (VHL). Its role as a tumor suppressor is underscored by the prevalence of inactivating mutations, which are found in approximately 40% of ccRCC cases. The loss of PBRM1 function profoundly impacts the cellular landscape of renal cancer, driving tumorigenesis through multiple avenues. This technical guide provides an in-depth exploration of the molecular functions of PBRM1, the consequences of its loss in ccRCC, and the intricate signaling pathways it governs. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of key molecular interactions and workflows to serve as a comprehensive resource for researchers and drug development professionals in the field of renal oncology.

PBRM1 and the PBAF Chromatin Remodeling Complex

PBRM1, also known as BAF180, is a defining subunit of the PBAF complex, a variant of the SWI/SNF chromatin remodeling family.[1] The PBAF complex utilizes the energy from ATP hydrolysis to modulate nucleosome positioning, thereby regulating gene expression. PBRM1 contains six bromodomains, which recognize and bind to acetylated lysine residues on histone tails, targeting the PBAF complex to specific genomic loci.[2]

The core components of the PBAF complex include the ATPase subunits SMARCA4 (BRG1) or SMARCA2 (BRM), and several other accessory subunits. The loss of PBRM1 can impact the integrity and targeting of the PBAF complex. In PBRM1-deficient ccRCC, the PBAF complex can be mistargeted to new genomic locations, leading to aberrant gene expression.[3]

Quantitative Data on PBRM1 in ccRCC

The high frequency of PBRM1 mutations in ccRCC underscores its critical role in the pathogenesis of this disease. The majority of these mutations are truncating, leading to a loss of protein function.

| Parameter | Value | Reference |

| Mutation Frequency in ccRCC | ~40% | [4] |

| PBRM1 Mutation Type in ccRCC | Predominantly truncating mutations | [5] |

| Co-mutation with VHL | Frequent | [1] |

The mutational status of PBRM1 has also been investigated as a predictive biomarker for response to immunotherapy in ccRCC, with some studies suggesting a correlation with clinical benefit.

| Clinical Trial | Therapy | Finding | Reference |

| CheckMate 025 | Nivolumab (anti-PD-1) | PBRM1 mutations may be associated with improved response to nivolumab. | [6][7][8][9] |

Signaling Pathways Regulated by PBRM1

The loss of PBRM1 function in ccRCC leads to the dysregulation of several critical signaling pathways that contribute to tumor growth, proliferation, and survival.

Hypoxia Inducible Factor (HIF) Pathway

In the context of VHL loss, a hallmark of ccRCC, the HIF transcription factors are constitutively active. PBRM1 plays a complex role in modulating the HIF response. PBRM1 can directly bind to HIF-1α mRNA and, in cooperation with the m6A reader protein YTHDF2, control its translation.[10][11][12][13][14] The loss of PBRM1 can therefore impact the levels of HIF-1α protein, influencing the cellular response to hypoxia.

NF-κB Signaling Pathway

Loss of PBRM1 can lead to the redistribution of the PBAF complex to distal enhancer regions containing NF-κB binding motifs. This aberrant targeting results in the activation of the NF-κB signaling pathway, which is known to promote inflammation, cell survival, and tumorigenesis.[3][15][16][17]

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. While the precise mechanisms are still under investigation, evidence suggests that PBRM1 loss can lead to the activation of this pathway, contributing to ccRCC progression. This may occur through indirect mechanisms involving the regulation of upstream signaling components or through crosstalk with other pathways.

References

- 1. The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Final analysis of the CheckMate 025 trial comparing nivolumab (NIVO) versus everolimus (EVE) with >5 years of follow-up in patients with advanced renal cell carcinoma (aRCC) - UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]

- 8. targetedonc.com [targetedonc.com]

- 9. Nivolumab Versus Everolimus in Patients With Advanced Renal Cell Carcinoma: Updated Results With Long-Term Follow-up of the Randomized, Open-Label, Phase 3 CheckMate 025 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation [ouci.dntb.gov.ua]

- 13. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

PBRM1 as a Therapeutic Target in Oncology: An In-depth Technical Guide

Introduction to PBRM1

Polybromo-1 (PBRM1), also known as BAF180, is a critical tumor suppressor protein and a defining subunit of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex.[1][2] The PBAF complex is a specific form of the larger SWI/SNF (Switch/Sucrose Non-Fermentable) family of ATP-dependent chromatin remodelers, which play a fundamental role in regulating gene expression by altering the structure of chromatin.[3] PBRM1 contains six bromodomains that recognize acetylated lysine residues on histones, enabling the PBAF complex to be recruited to specific genomic locations.[3][4] Through its role in the PBAF complex, PBRM1 is involved in a multitude of cellular processes, including transcription, DNA repair, cell cycle control, and the maintenance of genomic stability.[5][6]

Mutations in PBRM1 are frequently observed in a variety of human cancers, with a particularly high incidence in clear cell renal cell carcinoma (ccRCC), where it is the second most commonly mutated gene after von Hippel-Lindau (VHL).[7][8] The majority of these mutations are inactivating, leading to a loss of PBRM1 function and subsequent dysregulation of the cellular processes it governs.[9] This high frequency of inactivation underscores its importance in tumor suppression and has positioned PBRM1 as a compelling target for the development of novel cancer therapies.

The Role of PBRM1 in Oncology

PBRM1 functions as a bona fide tumor suppressor, and its loss is a key event in the development and progression of several cancers. Inactivating mutations of PBRM1 have been identified in a range of malignancies, with the highest frequency observed in clear cell renal cell carcinoma.

PBRM1 Mutation Frequencies in Various Cancers

| Cancer Type | PBRM1 Mutation Frequency | Reference(s) |

| Clear Cell Renal Cell Carcinoma (ccRCC) | 28% - 55% | [4] |

| Chordomas | 11% - 59% | [4] |

| Cholangiocarcinomas | 12% - 23% | [4] |

| Mesotheliomas | 7% - 20% | [4] |

| Endometrial Carcinomas | 12% | [4] |

| Bladder Urothelial Carcinoma | 9% | [8] |

| Pancreatic Ductal Adenocarcinoma | 10% | [8] |

| Gallbladder Carcinoma | 25% | [8] |

| Gastric Adenocarcinoma | 7% | [8] |

| Non-Small Cell Lung Cancer (NSCLC) | 3% | [4] |

Tumor Suppressor Functions of PBRM1

The tumor suppressor functions of PBRM1 are multifaceted and stem from its central role in chromatin remodeling. Key functions include:

-

Genomic Stability: PBRM1 is crucial for maintaining centromeric cohesion during mitosis and facilitating replication re-priming after replication fork stalling.[4] Its loss leads to increased DNA damage, replication stress, and genomic instability.[10]

-

Cell Cycle Regulation: PBRM1 is involved in the transcriptional regulation of key cell cycle inhibitors, such as p21.[8] Loss of PBRM1 can lead to dysregulation of the cell cycle, promoting uncontrolled cell proliferation.[9][11]

-

DNA Damage Response (DDR): PBRM1 participates in the ATM-dependent DNA repair pathway and transcriptional silencing at DNA double-strand breaks.[4][12]

-

Regulation of Gene Expression: PBRM1, as part of the PBAF complex, regulates the expression of genes involved in various cellular processes, including cell adhesion and metabolism.[13]

-

Modulation of the Tumor Microenvironment: PBRM1 influences the anti-tumor immune response.[4] Its deficiency has been associated with an improved response to immunotherapy in some cancers.[14]

Signaling Pathways Involving PBRM1

PBRM1 is a key player in several signaling pathways that are critical for normal cellular function and are often dysregulated in cancer.

PBRM1 in the SWI/SNF Chromatin Remodeling Pathway

PBRM1 is an integral component of the PBAF form of the SWI/SNF complex. This complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby influencing gene expression. The bromodomains of PBRM1 are crucial for targeting the complex to acetylated histones.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. Research progress on the tumor suppressor gene PBRM1 in renal cell carcinoma - ProQuest [proquest.com]

- 3. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. scispace.com [scispace.com]

- 6. Clinicopathological Significance, Related Molecular Changes and Tumor Immune Response Analysis of the Abnormal SWI/SNF Complex Subunit PBRM1 in Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]

- 10. urotoday.com [urotoday.com]

- 11. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. mdpi.com [mdpi.com]

Pbrm1-BD2-IN-6: A Technical Guide to a Selective PBRM1 Bromodomain 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pbrm1-BD2-IN-6, a potent and selective chemical probe for the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key subunit of the PBAF chromatin remodeling complex and a protein of significant interest in oncology due to its frequent mutation in various cancers, particularly clear cell renal cell carcinoma (ccRCC). This document details the mechanism of action, biochemical and cellular activity, and the expected effects on gene expression based on the known functions of PBRM1. Additionally, it provides detailed experimental protocols for key assays used in the characterization of this compound.

Introduction to PBRM1 and the Role of Bromodomain 2

Polybromo-1 (PBRM1), also known as BAF180, is a unique component of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1] These complexes play a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[2]

PBRM1 is distinguished by the presence of six tandem bromodomains (BDs), which are protein modules that recognize and bind to acetylated lysine residues on histone tails.[3][4] This interaction is critical for tethering the PBAF complex to specific locations on the chromatin. The second bromodomain, PBRM1-BD2, has been identified as a key driver for the association of the PBAF complex with chromatin.[3] The acetyl-lysine binding activity of BD2 is critical for PBRM1-mediated gene expression and cell proliferation.[5]

Given its role as a tumor suppressor in some contexts and a tumor promoter in others, such as prostate cancer, selective chemical probes targeting PBRM1 bromodomains are valuable tools for elucidating its function in both normal physiology and disease.[1][4] this compound (also known as compound 25 in its discovery publication) is one such probe, designed for the selective inhibition of PBRM1-BD2.[4][6]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the PBRM1-BD2. By occupying this pocket, the inhibitor prevents the recognition and binding of PBRM1-BD2 to acetylated histones. This action is expected to disrupt the recruitment and stabilization of the PBAF complex at its target genomic loci. The resulting alteration in chromatin remodeling is predicted to lead to changes in the expression of PBRM1-dependent genes.

References

- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PBRM1 mutation as a predictive biomarker for immunotherapy in multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Understanding the Selectivity of Pbrm1-BD2-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the selectivity and characterization of Pbrm1-BD2-IN-6, a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1, a key component of the PBAF chromatin remodeling complex, is frequently mutated in various cancers, particularly clear cell renal cell carcinoma (ccRCC), making it a significant target for therapeutic development.[1][2] this compound was identified through NMR fragment screening and developed to selectively target PBRM1-BD2, which is critical for anchoring the PBAF complex to acetylated chromatin.[2][3][4]

Quantitative Selectivity Data

This compound (also referred to as compound 25 in its discovery paper) demonstrates potent inhibition of PBRM1-BD2 and high selectivity against other bromodomains, particularly the closely related SMARCA2 and SMARCA4 bromodomains.[2] The following table summarizes the key quantitative data regarding its activity and selectivity.

| Target | Assay Type | Value | Cell Line / Conditions | Reference |

| PBRM1-BD2 | AlphaScreen | IC50: 0.22 ± 0.02 µM | In vitro biochemical assay | [2] |

| SMARCA2B | DSF / ITC | No detectable binding | In vitro biochemical assay | [2] |

| SMARCA4 | DSF / ITC | No detectable binding | In vitro biochemical assay | [2] |

| LNCaP Cells | Proliferation | IC50: 0.66 µM | 5-day incubation | [5] |

| PC3 Cells | Proliferation | IC50: 0.77 µM | 5-day incubation | [5] |

| HEK293T Cells | Proliferation | IC50: 0.32 µM | 5-day incubation | [5] |

PBRM1 Signaling and Therapeutic Rationale

PBRM1 is a subunit of the PBAF (Polybromo- and BRG1-associated factors) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1][2] By binding to acetylated histones via its bromodomains, PBRM1 targets the PBAF complex to specific genomic loci, altering chromatin structure and regulating gene expression.[6] Dysregulation of PBRM1 function due to mutation or loss is implicated in tumorigenesis through various signaling pathways.[1][7][8] PBRM1 loss can activate pro-tumorigenic pathways such as AKT-mTOR and NF-κB, and amplify HIF pathway signaling.[8][9][10] Therefore, selective inhibition of PBRM1's chromatin-reading function offers a promising therapeutic strategy.

Experimental Protocols

The selectivity and potency of this compound were determined using a suite of biophysical and biochemical assays.

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)

This bead-based assay was used to quantify the in vitro inhibitory activity of this compound on the PBRM1-BD2:histone interaction.[2]

Principle: The assay measures the interaction between a biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac) and a His6-tagged PBRM1-BD2 protein.[2] Streptavidin-coated Donor beads bind the biotinylated peptide, while Ni²⁺-chelate Acceptor beads bind the His-tagged protein. When in close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[11] An inhibitor disrupts the protein-peptide interaction, separating the beads and causing a loss of signal.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

PBRM1-BD2 Protein: Dilute His6-tagged PBRM1-BD2 protein to a final concentration of 0.2 µM in assay buffer.[2]

-

Histone Peptide: Dilute biotinylated H3K14ac peptide to its target concentration in assay buffer.

-

Inhibitor Dilution: Perform a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.

-

-

Reaction Incubation:

-

In a 384-well microplate, add the PBRM1-BD2 protein, the biotinylated histone peptide, and the diluted inhibitor (or DMSO for control wells).

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.[12]

-

-

Bead Addition:

-

Add Ni-NTA Acceptor beads diluted in assay buffer to all wells and incubate in the dark (e.g., 60 minutes).

-

Add Streptavidin Donor beads diluted in assay buffer to all wells and perform a final incubation in the dark (e.g., 30 minutes).[13]

-

-

Data Acquisition:

-

Read the plate on an Alpha-enabled plate reader, measuring the luminescent signal.

-

Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Differential Scanning Fluorimetry (DSF)

DSF was employed as a secondary screening method to assess the selectivity profile of this compound against a panel of other bromodomains.[2]

Principle: This technique measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). A fluorescent dye that binds to hydrophobic regions of proteins, which become exposed upon unfolding, is used. The binding of a stabilizing ligand, such as an inhibitor, increases the protein's thermal stability, resulting in a positive shift in its Tm (ΔTm). By comparing the ΔTm for the target protein versus other proteins, selectivity can be determined.

General Protocol:

-

A solution containing the purified bromodomain protein, a thermal shift dye (e.g., SYPRO Orange), and the test compound (or DMSO control) is prepared in a multiwell PCR plate.

-

The plate is placed in a real-time PCR instrument.

-

The temperature is gradually increased in small increments, and fluorescence is measured at each step.

-

As the protein unfolds, the dye binds, causing a sharp increase in fluorescence.

-

The melting temperature (Tm) is determined by fitting the resulting curve. The difference in Tm between the compound-treated sample and the DMSO control yields the ΔTm.

Isothermal Titration Calorimetry (ITC)

ITC was used to confirm binding affinity (Kd) for select interactions and validate the selectivity observed in DSF assays.[2]

Principle: ITC directly measures the heat released or absorbed during a binding event. An inhibitor solution is titrated into a sample cell containing the target protein. The resulting heat change upon binding is measured directly. This allows for the precise determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction in a single label-free experiment. A lack of a heat signal upon titration indicates no direct binding. For this compound and its analogs, ITC confirmed a lack of binding to SMARCA2B and SMARCA4.[2]

References

- 1. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PBRM1 in the DNA Damage Response: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Polybromo-1 (PBRM1), a critical component of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, has emerged as a key player in the DNA Damage Response (DDR). Encoded by a tumor suppressor gene frequently mutated in various cancers, notably clear cell renal cell carcinoma (ccRCC), PBRM1's role in maintaining genomic stability is multifaceted and of significant interest for therapeutic development. This technical guide provides an in-depth exploration of PBRM1's involvement in the DDR, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways. The loss of PBRM1 function leads to a state of heightened replication stress and impaired DNA repair, creating a synthetic lethal vulnerability that can be exploited by targeted therapies such as PARP and ATR inhibitors. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target PBRM1-deficient cancers.

PBRM1's Core Functions in the DNA Damage Response

PBRM1, through its function as a subunit of the PBAF chromatin remodeling complex, is integral to several DDR pathways. The PBAF complex utilizes the energy from ATP hydrolysis to modulate nucleosome positioning, thereby influencing DNA accessibility for repair machinery. PBRM1 itself contains six bromodomains that recognize acetylated lysine residues on histones, targeting the PBAF complex to specific chromatin regions.[1][2]

Key functions of PBRM1 in the DDR include:

-

DNA Double-Strand Break (DSB) Repair: PBRM1 is involved in the repair of DSBs, facilitating ATM-dependent transcriptional silencing at these damage sites.[2][3]

-

Replication Stress Mitigation: PBRM1 aids in promoting DNA replication re-priming downstream of stalled replication forks, a crucial process for preventing replication fork collapse and subsequent DNA damage.[2]

-

Genomic Stability: By ensuring proper centromeric cohesion during mitosis, PBRM1 plays a vital role in maintaining overall genomic and chromosomal stability.[1]

-

G2/M Checkpoint Maintenance: PBRM1 is required for the p53-dependent maintenance of the G2/M DNA damage checkpoint, preventing cells with damaged DNA from progressing into mitosis.[4]

Loss-of-function mutations in PBRM1, which are particularly prevalent in ccRCC (occurring in approximately 40-50% of cases), disrupt these critical functions.[5] This impairment of the DDR machinery leads to an accumulation of DNA damage and increased genomic instability in PBRM1-deficient cells.

Quantitative Data on PBRM1 Deficiency and DNA Damage

The functional consequences of PBRM1 loss can be quantified through various cellular and molecular assays. The following tables summarize key data from studies on PBRM1-deficient cells.

Table 1: PBRM1 Mutation Frequency in Clear Cell Renal Cell Carcinoma (ccRCC)

| Cancer Type | PBRM1 Mutation Frequency | Reference |

| Clear Cell Renal Cell Carcinoma (ccRCC) | ~40-50% | [5] |

Table 2: Baseline DNA Damage Markers in PBRM1-Isogenic Cell Lines

| Cell Line | PBRM1 Status | Baseline γH2AX Foci per Nucleus (Mean ± SD) | Reference |

| 786-O | Wild-Type (WT) | Lower | [1][6][7] |

| 786-O | Knockout (KO) | Significantly Higher (P < 0.0001) | [1][6][7] |

| U2OS | Wild-Type (WT) | Lower | [1][6][7] |

| U2OS | Knockout (KO) | Significantly Higher (P < 0.0001) | [1][6][7] |

Note: γH2AX is a well-established marker for DNA double-strand breaks.

Table 3: Sensitivity of PBRM1-Knockdown Biliary Tract Cancer Cells to DNA Damage Repair Inhibitors

| Drug | PBRM1 Status | IC50 Value (µM) | P-value | Reference |

| Niraparib (PARPi) | Proficient | 6.624 | 0.0001 | [8] |

| Knockdown | 2.25 | [8] | ||

| Olaparib (PARPi) | Proficient | 70.75 | 0.01 | [8] |

| Knockdown | 59.32 | [8] | ||

| Berzosertib (ATRi) | Proficient | 0.415 | < 0.0001 | [8] |

| Knockdown | 0.172 | [8] |

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater sensitivity.

Key Signaling Pathways Involving PBRM1 in DDR

The loss of PBRM1 initiates a cascade of events that ultimately sensitize cancer cells to specific DNA repair inhibitors. These intricate signaling pathways are visualized below.

PBRM1 Loss, Replication Stress, and Synthetic Lethality with PARP/ATR Inhibitors

PBRM1-deficient cells exhibit elevated baseline levels of replication stress, characterized by an accumulation of R-loops (three-stranded nucleic acid structures) and DNA damage.[1][9] This inherent vulnerability is exacerbated by treatment with PARP or ATR inhibitors, leading to a synthetic lethal interaction.

Caption: PBRM1 loss induces replication stress and R-loop accumulation, leading to increased DNA damage.

PBRM1's Role in the p53-Mediated G2/M Checkpoint

PBRM1 interacts with p53 and is crucial for the proper functioning of the G2/M DNA damage checkpoint.[4] Loss of PBRM1 impairs this checkpoint, allowing cells with unrepaired DNA to enter mitosis, which results in the formation of micronuclei.

Caption: PBRM1 is essential for the p53-mediated G2/M checkpoint in response to DNA damage.

Activation of the cGAS-STING Pathway in PBRM1-Deficient Cells

The micronuclei formed due to defective G2/M checkpoint control in PBRM1-deficient cells can rupture, releasing DNA into the cytoplasm. This cytosolic DNA is detected by the cGAS-STING innate immune pathway, leading to an inflammatory response.[1][4][9]

Caption: Cytosolic DNA from micronuclei in PBRM1-deficient cells activates the cGAS-STING pathway.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for key experiments used to investigate the role of PBRM1 in the DNA damage response.

siRNA-mediated Knockdown of PBRM1

This protocol describes the transient silencing of PBRM1 expression in cultured cells using small interfering RNA (siRNA).

-

Materials:

-

PBRM1-targeting siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX Transfection Reagent

-

Opti-MEM I Reduced Serum Medium

-

Cell culture medium and plates

-

Target cells (e.g., 786-O, U2OS)

-

-

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Formation:

-

For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

-

Validation of Knockdown: Harvest cells and assess PBRM1 protein and mRNA levels by Western blotting and RT-qPCR, respectively, to confirm knockdown efficiency.

-

Immunofluorescence for γH2AX Foci

This protocol details the detection and visualization of γH2AX foci, a marker of DNA double-strand breaks, in cells.[10][11][12]

-

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.3% Triton X-100 in PBS

-

Blocking buffer (5% BSA in PBS)

-

Primary antibody: anti-γH2AX (e.g., Millipore, clone JBW301)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)

-

DAPI-containing mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Fixation: Wash cells once with PBS and fix with 4% PFA for 20 minutes at room temperature.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize cells with 0.3% Triton X-100 in PBS for 15 minutes at room temperature.

-

Blocking: Wash cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Washing: Wash cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[10][11]

-

Cell Viability/Proliferation Assay

This protocol is for determining the sensitivity of cells to DNA damage repair inhibitors using a luminescence-based cell viability assay.

-

Materials:

-

PBRM1-proficient and -deficient cells

-

96-well white, clear-bottom tissue culture plates

-

PARP or ATR inhibitors (e.g., Olaparib, Berzosertib)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the inhibitor. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plates for 5-7 days at 37°C in a CO2 incubator.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

-

Co-Immunoprecipitation of PBRM1 and p53

This protocol is designed to investigate the physical interaction between PBRM1 and p53 in cells.[3]

-

Materials:

-

Cells expressing tagged PBRM1 (e.g., Flag-PBRM1) and p53

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Flag M2 affinity gel (or antibody-coupled beads)

-

Wash buffer (e.g., TBS)

-

Elution buffer (e.g., 3X Flag peptide or glycine-HCl, pH 2.5)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies: anti-Flag, anti-p53

-

-

Procedure:

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Clarification: Clarify the cell lysates by centrifugation to remove cellular debris.

-

Immunoprecipitation:

-

Incubate the clarified lysate with anti-Flag M2 affinity gel for 2-4 hours or overnight at 4°C with gentle rotation.

-

Collect the beads by centrifugation and wash them three to five times with wash buffer.

-

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

-

Analysis: Analyze the input lysates and the eluted immunoprecipitated samples by SDS-PAGE and Western blotting using antibodies against Flag (to confirm PBRM1 pulldown) and p53 (to detect co-immunoprecipitation).

-

Therapeutic Implications and Future Directions

The synthetic lethal relationship between PBRM1 deficiency and PARP/ATR inhibitors provides a strong rationale for the clinical investigation of these drugs in patients with PBRM1-mutant tumors.[1][9] The activation of the cGAS-STING pathway in PBRM1-deficient cells treated with these inhibitors also suggests potential synergies with immunotherapy, as the induced type I interferon response can enhance anti-tumor immunity.[1][9]

Future research should focus on:

-

Identifying biomarkers to predict which PBRM1-mutant tumors are most likely to respond to PARP/ATR inhibitors.

-

Investigating the efficacy of combination therapies, such as PARP inhibitors with immune checkpoint blockade, in PBRM1-deficient cancers.

-

Further elucidating the specific roles of the different PBRM1 bromodomains in the DNA damage response.

-

Exploring other potential synthetic lethal partners with PBRM1 loss to develop novel therapeutic strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. urotoday.com [urotoday.com]

- 3. researchgate.net [researchgate.net]

- 4. PBAF loss leads to DNA damage-induced inflammatory signaling through defective G2/M checkpoint maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prognostic and Predictive Value of PBRM1 in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PBRM1 mutations might render a subtype of biliary tract cancers sensitive to drugs targeting the DNA damage repair system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunofluorescence Staining of γH2AX [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Antiproliferative Activity of Pbrm1-BD2-IN-6 in Cancer Cells

This technical guide provides a comprehensive overview of the selective PBRM1 bromodomain inhibitor, this compound. It details its mechanism of action, antiproliferative activities in specific cancer cell lines, and the experimental protocols used for its evaluation.

Introduction to PBRM1 in Cancer

Polybromo-1 (PBRM1), also known as BAF180, is a critical subunit of the PBAF (PBRM1-BRG1/BRM-associated factors) chromatin remodeling complex.[1][2] This complex plays a pivotal role in regulating gene expression by altering chromatin structure. PBRM1 is unique in that it contains six tandem bromodomains (BDs), which are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][3] This interaction is crucial for anchoring the PBAF complex to specific sites on the chromatin.

The role of PBRM1 in cancer is context-dependent; it can function as a tumor suppressor in some cancers, such as clear cell renal cell carcinoma (ccRCC), while acting as a tumor promoter in others, like prostate cancer.[1][4] In prostate cancer, PBRM1 contributes to migratory and immunosuppressive phenotypes, making it a compelling therapeutic target.[1][4] The second bromodomain, PBRM1-BD2, is particularly important for mediating the binding of the PBAF complex to chromatin via histone H3 acetylated at lysine 14 (H3K14ac).[3][5]

This compound: A Selective Inhibitor

This compound (also identified as compound 25 in its discovery study) is a potent and selective, cell-active inhibitor targeting the second bromodomain of PBRM1.[1][6] Its development was motivated by the need for chemical probes to dissect the role of PBRM1 in cancer pathogenesis and to explore its therapeutic potential.[1]

Mechanism of Action